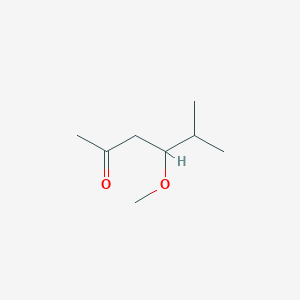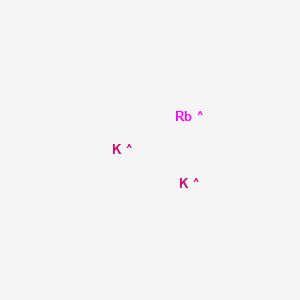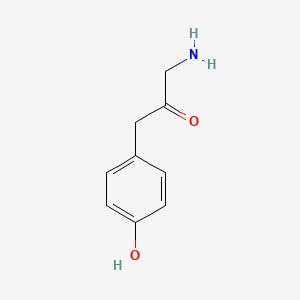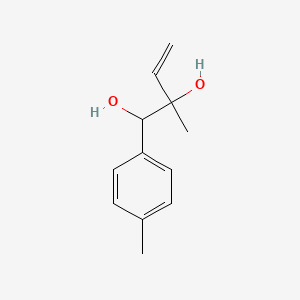
N'-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 6-chloro-3-hydroxypyridazine with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.
化学反応の分析
Types of Reactions
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
科学的研究の応用
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biology: It is used as a tool compound to study various biological processes and pathways.
Material Science: It is explored for its use in the development of new materials with unique properties.
作用機序
The mechanism of action of N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-3-hydroxypyridazine: A precursor in the synthesis of the target compound.
N,N-Dimethylformamide dimethyl acetal: Another precursor used in the synthesis.
Pyridazinone Derivatives: A class of compounds with similar structures and biological activities.
Uniqueness
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern and the presence of the chloro and dimethylamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
53857-40-2 |
|---|---|
分子式 |
C7H9ClN4O |
分子量 |
200.62 g/mol |
IUPAC名 |
N'-(6-chloro-2-oxidopyridazin-2-ium-3-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9ClN4O/c1-11(2)5-9-7-4-3-6(8)10-12(7)13/h3-5H,1-2H3 |
InChIキー |
POEWXXIKGZFQKP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC1=[N+](N=C(C=C1)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)

![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
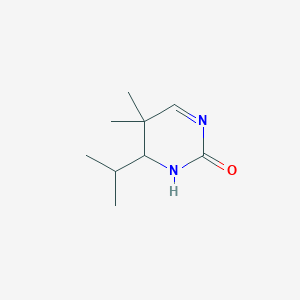
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
